

safety and handling precautions for (S)-4-Isopropylloxazolidine-2,5-dione

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-4-Isopropylloxazolidine-2,5-dione

Cat. No.: B023624

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **(S)-4-Isopropylloxazolidine-2,5-dione** (L-Valine N-Carboxyanhydride)

Introduction

(S)-4-Isopropylloxazolidine-2,5-dione, also widely known by its synonym L-Valine N-carboxyanhydride (NCA), is a critical chiral intermediate in modern organic synthesis.^[1] Its structural rigidity and defined stereocenter make it an invaluable building block for the synthesis of peptides and complex, biologically active molecules.^[1] However, its utility in research and drug development is matched by a specific hazard profile that necessitates rigorous safety and handling protocols. As an N-carboxyanhydride, the compound exhibits inherent reactivity, particularly towards moisture, and presents physiological hazards that must be managed to ensure operator safety and experimental integrity.

This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures for **(S)-4-Isopropylloxazolidine-2,5-dione**. It is designed for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of the risks and to promote a culture of safety and scientific excellence.

Section 1: Hazard Identification and Physicochemical Properties

A foundational understanding of a compound's properties is the first step in safe handling.

(S)-4-Isopropylloxazolidine-2,5-dione is a solid material that can create airborne dust, posing an inhalation risk.[\[1\]](#)[\[2\]](#) Its classification under the Globally Harmonized System (GHS) dictates the necessary precautions.

Table 1: GHS Hazard Classification[\[3\]](#)

Hazard Class	Hazard Code	Hazard Statement
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Eye Irritation	H319	Causes serious eye irritation

| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation |

The signal word associated with this compound is "Warning".[\[2\]](#) The primary hazards are direct contact-related (skin and eye irritation), ingestion toxicity, and respiratory tract irritation from airborne particles.[\[2\]](#)[\[3\]](#)

Table 2: Physicochemical Properties

Property	Value
CAS Number	24601-74-9 [4]
Molecular Formula	C ₆ H ₉ NO ₃ [4]
Molecular Weight	143.14 g/mol [4]
Appearance	Colorless to pale beige solid/crystalline powder [1] [5]
Melting Point	70-73 °C [5]

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol[\[1\]](#) |

A critical, unlisted hazard is its reactivity. As an N-carboxyanhydride, it is highly susceptible to hydrolysis and polymerization upon contact with water or moisture, which can affect product purity and potentially lead to pressure buildup in sealed containers if moisture is present.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a combination of robust engineering controls and appropriate personal protective equipment. This hierarchy of controls is fundamental to laboratory safety.[\[6\]](#)

Engineering Controls

The primary engineering control for handling **(S)-4-Isopropylloxazolidine-2,5-dione** is a certified chemical fume hood.[\[7\]](#)[\[8\]](#) This is non-negotiable. The fume hood's constant airflow protects the operator from inhaling airborne dust and prevents the contamination of the laboratory environment. All manipulations, including weighing, transferring, and adding to reaction vessels, must be performed within the hood.[\[8\]](#)

Furthermore, the laboratory must be equipped with easily accessible safety showers and eyewash stations as a contingency for accidental large-scale exposure.[\[2\]](#)

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard.[\[6\]](#) The selection of PPE must be deliberate and based on the specific risks posed by the compound.

- Eye and Face Protection: Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[\[2\]](#)[\[9\]](#) This is to protect against accidental splashes or contact with airborne powder.
- Skin Protection:
 - Gloves: Chemical-resistant gloves must be worn at all times.[\[2\]](#) Inspect gloves for any signs of degradation or puncture before use.[\[2\]](#) Employ proper glove removal technique to avoid contaminating the skin.[\[2\]](#) After handling, dispose of the gloves in accordance with chemical waste procedures and wash hands thoroughly.[\[2\]](#)

- Lab Coat/Gown: A clean, long-sleeved lab coat or a disposable gown made of a low-permeability fabric should be worn to protect the skin and personal clothing.[10][11]
- Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not required.[12] However, in situations where the ventilation is inadequate or if a large spill occurs, an N95-rated (or higher) particulate respirator should be used to prevent inhalation of dust.[6][13]

Section 3: Protocols for Safe Handling and Storage

Methodical and cautious handling is paramount. The following protocols are designed to minimize risk during routine laboratory operations.

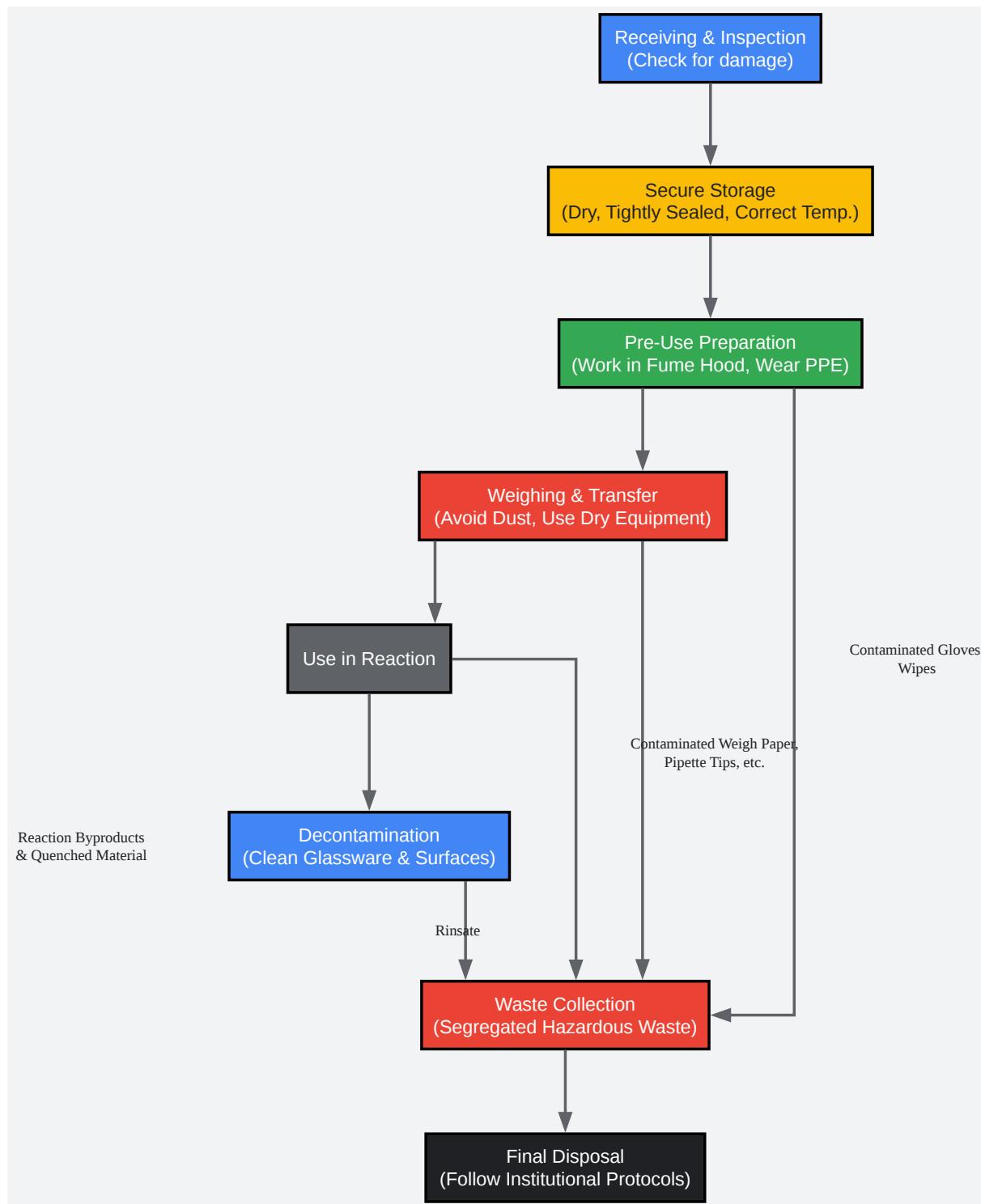
General Handling Precautions

Always work within a designated area inside a chemical fume hood to prevent cross-contamination.[8] Avoid any actions that could generate dust, such as vigorous scraping or dropping the material from a height.[2] Use tools (spatulas, etc.) that are clean, dry, and compatible with the reagent. Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[14]

Step-by-Step Handling Protocol for Reaction Setup

- Preparation: Before handling the compound, ensure all required PPE is correctly worn. Decontaminate the workspace inside the fume hood.
- Equilibration: If the compound has been stored at a low temperature, allow the sealed container to warm to room temperature before opening.[15] This prevents condensation of atmospheric moisture onto the cold solid, which would cause hydrolysis.
- Weighing and Transfer: Conduct all weighing and transfer operations on a clean, dry surface within the fume hood. Use a clean, dry spatula for transfers.
- Addition to Reaction: Add the solid to the reaction vessel slowly and carefully to avoid splashing or creating dust clouds.
- Closure: Once the transfer is complete, securely close the container of **(S)-4-Isopropylloxazolidine-2,5-dione**.

- **Cleanup:** Clean any residual dust from the spatula and weighing vessel with a suitable solvent and dispose of the cleaning materials as hazardous waste. Decontaminate the work area.
- **Post-Handling:** Remove gloves and other disposable PPE, disposing of them in the appropriate hazardous waste stream. Wash hands thoroughly with soap and water.[2]


Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

- **Short-Term Storage:** For brief periods, the compound can be stored at room temperature, provided it is in a tightly sealed container in a dry, well-ventilated area.[2][16]
- **Long-Term Storage:** For extended periods, storage at -20°C is recommended to minimize degradation.[4] Some suppliers may recommend 2-8°C.[2] Always follow the storage temperature indicated on the product label.
- **Atmosphere:** The key to successful storage is the exclusion of moisture.[4] The container must be tightly sealed. Storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice to protect this moisture-sensitive compound.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow for safely managing **(S)-4-Isopropylloxazolidine-2,5-dione** from receipt to final disposal.

[Click to download full resolution via product page](#)

Caption: Workflow for **(S)-4-Isopropylloxazolidine-2,5-dione** from receipt to disposal.

Section 4: Emergency and First Aid Procedures

Preparedness for accidents is a critical component of laboratory safety.

Accidental Release Measures (Spills)

For a small dry spill:

- Ensure proper PPE is worn, including respiratory protection if necessary.[\[2\]](#)
- Avoid breathing the dust.[\[2\]](#)
- Carefully sweep or vacuum the material and place it into a suitable, labeled, and sealed container for chemical waste disposal.[\[2\]](#) Avoid actions that generate dust.
- Do not allow the spilled material to enter drains or waterways.[\[2\]](#)
- Clean the affected area thoroughly.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet (SDS) to attending medical personnel.[\[2\]](#)

- If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[\[2\]](#)
- In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Consult a physician if irritation persists.[\[2\]](#)
- In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[\[2\]](#) Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[\[7\]](#)
- If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Call a physician or poison control center immediately.[\[2\]](#) [\[14\]](#)

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[2]
- Unsuitable Media: Do not use a strong water jet, as it may scatter the material.[2]
- Specific Hazards: Combustion of this material will produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NO_x).[2] Vapors may be heavier than air and could form explosive mixtures with air upon intense heating.[7]
- Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2]

Section 5: Disposal Considerations

(S)-4-Isopropylloxazolidine-2,5-dione and any materials contaminated with it must be treated as hazardous chemical waste.[2]

- Unused Product: Dispose of unused or expired material in its original container or a suitable, labeled waste container.
- Contaminated Materials: All contaminated items, including gloves, weigh boats, paper towels, and empty containers, must be disposed of as hazardous waste.
- Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and national environmental regulations.[2] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety office. The substance and its packaging should be incinerated by a licensed facility.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. valsynthese.ch [valsynthese.ch]
- 3. 4-Isopropylloxazolidine-2,5-dione | C6H9NO3 | CID 102885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Cas 17016-83-0,(4S)-(-)-4-Isopropyl-2-oxazolidinone | lookchem [lookchem.com]
- 6. pppmag.com [pppmag.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. angenechemical.com [angenechemical.com]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. biosynth.com [biosynth.com]
- 16. 4-Isopropylloxazolidine-2,5-dione | 2816-12-8 [sigmaaldrich.com]
- To cite this document: BenchChem. [safety and handling precautions for (S)-4-Isopropylloxazolidine-2,5-dione]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023624#safety-and-handling-precautions-for-s-4-isopropylloxazolidine-2-5-dione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com